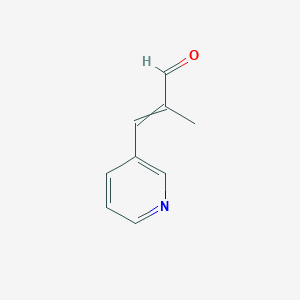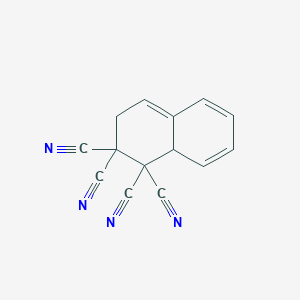
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene core with four cyano groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile typically involves the reaction of naphthalene derivatives with tetracyanoethylene. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials.
作用機序
The mechanism of action of 3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetracyanoethylene: A compound with a similar tetracyano structure but without the naphthalene core.
1,2,3,4-Tetracyanobenzene: Another compound with multiple cyano groups attached to a benzene ring.
Uniqueness
3,8a-Dihydronaphthalene-1,1,2,2-tetracarbonitrile is unique due to its naphthalene core, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where the naphthalene structure is advantageous, such as in the synthesis of polycyclic aromatic compounds and advanced materials.
特性
CAS番号 |
66216-99-7 |
|---|---|
分子式 |
C14H8N4 |
分子量 |
232.24 g/mol |
IUPAC名 |
3,8a-dihydronaphthalene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-5-11-3-1-2-4-12(11)14(13,9-17)10-18/h1-5,12H,6H2 |
InChIキー |
OCMJESVDFZAWOQ-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C=CC=CC2C(C1(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
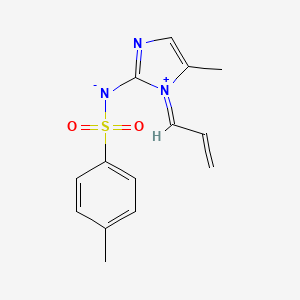

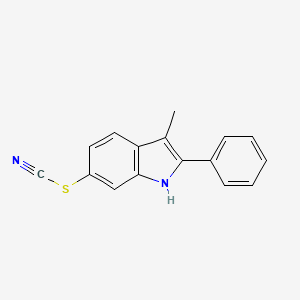
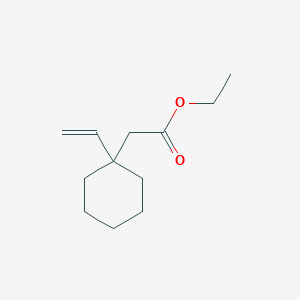
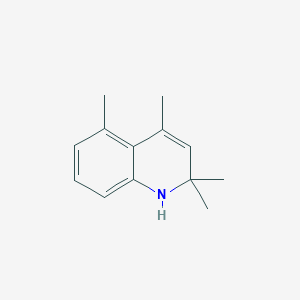
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
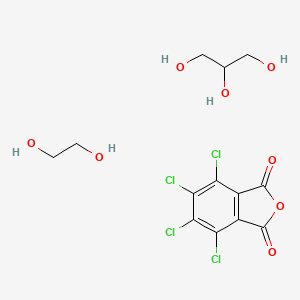
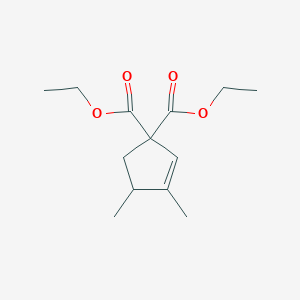
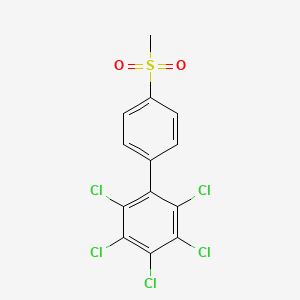
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

